![molecular formula C24H27N3O5 B10980726 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B10980726.png)
4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridoindole core and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can lead to the conversion of functional groups to more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide typically involves multi-step organic reactions. The structure is confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridoindole compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves modulation of key signaling pathways related to cell proliferation and apoptosis.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated due to its structural similarity to known neuroprotective agents. In vitro studies have suggested that it may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
Molecular docking studies have indicated that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Research : A study on related pyridoindole derivatives demonstrated their ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. This highlights the potential for this compound to be developed as an anticancer agent.
- Neuroprotection : In a recent investigation involving neuroprotective assays, compounds similar to this one were shown to reduce neuronal cell death induced by glutamate toxicity. This opens avenues for exploring its application in neurodegenerative disease models.
- Anti-inflammatory Studies : The anti-inflammatory effects were evaluated using in vivo models where the administration of similar compounds resulted in reduced edema and inflammatory markers in animal models of arthritis.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, modulation of signaling pathways, and alterations in gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide include:
- 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
The compound 4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridoindole core linked to a butanamide moiety and a trimethoxyphenyl group. These structural components contribute to its lipophilicity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H25N3O3 |
Molecular Weight | 375.45 g/mol |
LogP | 2.0074 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 67.815 Ų |
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, including:
1. Anticancer Activity
Research has shown that the compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve interaction with specific molecular targets within cancer cells, leading to apoptosis (programmed cell death) and inhibition of tumor growth. For instance, studies have demonstrated its efficacy against human tumor cell lines such as LCLC-103H and A-427 .
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. It exhibits potency comparable to ascorbic acid in inhibiting free radical-induced lipid oxidation, suggesting potential applications in treating oxidative stress-related diseases .
3. Neuroprotective Effects
The structural similarity to known neuroprotective agents positions this compound as a candidate for further investigation in neurodegenerative disease models. Its interactions with enzymes involved in neuroprotection are under study .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and oxidative stress.
- Receptor Modulation : Its interaction with specific receptors could modulate signaling pathways associated with cell survival and proliferation.
Case Studies
Several studies have explored the effects of this compound on different biological systems:
- In Vitro Studies : A study demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability in cancer cell lines .
- Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of the compound to various targets. These studies suggest strong interactions with proteins involved in cancer pathways .
Q & A
Q. Basic: What synthetic strategies are recommended for constructing the pyrido[4,3-b]indole core in this compound?
Methodological Answer:
The pyrido[4,3-b]indole scaffold can be synthesized via a multi-step sequence involving:
- Fischer indole synthesis : Cyclization of arylhydrazines with ketones under acidic conditions to form the indole ring .
- Palladium-catalyzed cross-coupling : For introducing substituents at specific positions (e.g., Buchwald-Hartwig amination for nitrogen functionalization) .
- Reductive amination : To integrate the tetrahydro-pyridoindole moiety, as seen in analogous heterocyclic systems .
Key intermediates should be characterized by 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemical fidelity .
Q. Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR to verify the presence of the trimethoxyphenyl group (δ 3.7–3.9 ppm for methoxy protons) and the pyridoindole backbone .
- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode to confirm the molecular ion peak matching the formula C25H26N2O5S (hypothetical example) .
Q. Advanced: How can computational modeling optimize this compound’s binding affinity for kinase targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases (e.g., Aurora kinase A) using PyMOL for visualization .
- Density functional theory (DFT) : Calculate electrostatic potential surfaces to identify regions for hydrogen bonding with kinase residues (e.g., hinge region interactions) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with lower RMSD fluctuations .
Q. Advanced: How should researchers resolve contradictions in reported IC50_{50}50 values across different kinase assays?
Methodological Answer:
- Assay standardization : Compare buffer conditions (e.g., ATP concentration, pH) and enzyme sources (recombinant vs. cell lysates) .
- Orthogonal validation : Use fluorescence polarization (FP) and radioactive 33P-ATP assays to cross-validate inhibition data .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple labs, accounting for variances in cell lines or assay protocols .
Q. Basic: What formulation strategies enhance stability during in vivo pharmacokinetic studies?
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., Cremophor EL/PEG 400) or cyclodextrin inclusion complexes .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose/mannitol) and confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- In vivo dosing : Administer as a suspension in 0.5% methylcellulose, monitoring plasma levels via LC-MS/MS .
Q. Advanced: What role does the 3,4,5-trimethoxyphenyl group play in modulating pharmacokinetics?
Methodological Answer:
- Lipophilicity : Calculate logP (e.g., using ChemDraw) to predict blood-brain barrier penetration; trimethoxyphenyl increases logP by ~1.5 units vs. unsubstituted phenyl .
- Metabolic stability : Evaluate cytochrome P450 (CYP3A4/2D6) metabolism using liver microsomes; methoxy groups reduce oxidation susceptibility .
- SAR profiling : Synthesize analogs with mono-/dimethoxy substitutions to isolate contributions to target binding vs. off-target effects .
Q. Basic: How to troubleshoot low yields during the final amide coupling step?
Methodological Answer:
- Coupling reagent optimization : Test HATU vs. EDCl/HOBt for activating the carboxylic acid, monitoring by TLC (silica gel, ethyl acetate/hexane) .
- Solvent selection : Use DMF for polar intermediates or dichloromethane (DCM) for sterically hindered reactions .
- Purification : Employ flash chromatography (gradient elution) or preparative HPLC to isolate the amide product from unreacted starting materials .
Q. Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Heat-shock treated lysates to confirm stabilization of the target kinase in the presence of the compound .
- Knockdown/rescue experiments : Use siRNA to silence the target gene and observe reversal of the compound’s phenotypic effects .
- Phospho-specific Western blotting : Detect inhibition of downstream signaling markers (e.g., p-Aurora kinase) in dose-response studies .
Q. Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles; use a fume hood for weighing .
- Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .
Q. Advanced: How can machine learning predict off-target effects of structural analogs?
Methodological Answer:
- QSAR modeling : Train random forest models on ChEMBL datasets to predict activity against GPCRs or ion channels .
- Chemical similarity networks : Use RDKit to cluster analogs and flag high-risk scaffolds with known toxicity profiles .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways beyond the primary target .
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide |
InChI |
InChI=1S/C24H27N3O5/c1-30-20-12-15(13-21(31-2)24(20)32-3)25-22(28)8-9-23(29)27-11-10-19-17(14-27)16-6-4-5-7-18(16)26-19/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,25,28) |
InChI Key |
GEXWASYIAXAHTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.